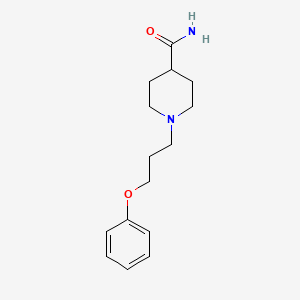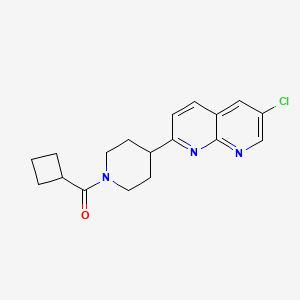![molecular formula C11H12F3NO2 B12234130 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B12234130.png)
2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}carboxylic acid.
Reduction: Formation of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Amino-3-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to the combination of its methoxy, trifluoromethyl, and acetamide groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12F3NO2/c1-17-7-10(16)15-6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
ZJRHDLZYJQWPMB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12234054.png)

![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12234058.png)
![N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12234061.png)

![6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12234082.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12234093.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile](/img/structure/B12234094.png)
![N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12234100.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12234105.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12234108.png)

![5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234123.png)
![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B12234131.png)
